(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
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Description
4-Fluorobenzyl and 4-Methoxybenzyl are both derivatives of benzyl compounds. The 4-Fluorobenzyl group contains a fluorine atom attached to the benzene ring , while the 4-Methoxybenzyl group contains a methoxy (OCH3) group attached to the benzene ring .
Synthesis Analysis
The synthesis of these compounds often involves the use of benzoyl chloride derivatives . For example, 4-Fluorobenzyl chloride can be used as a starting material .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For instance, the structure of 4-Fluorobenzyl chloride has been determined .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, 4-Fluorobenzyl bromide can be used in the preparation of various other compounds .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .
Biochemical Pathways
Similar compounds have been shown to influence the electrochemical performance of lithium-ion batteries (libs) by affecting the li+ solvation structure .
Pharmacokinetics
Similar compounds have been shown to have certain physical and chemical properties such as a boiling point of 82 °c/26 mmhg and a density of 1207 g/mL at 25 °C .
Result of Action
Similar compounds have been shown to influence the interfacial kinetics in lithium-ion batteries (libs) by tuning the li+ coordination chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJHDIVUMLQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353353 |
Source
|
Record name | 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-47-3 |
Source
|
Record name | 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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